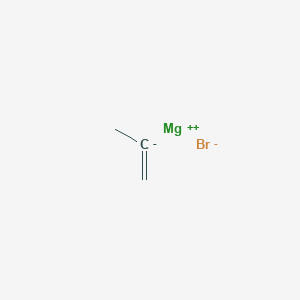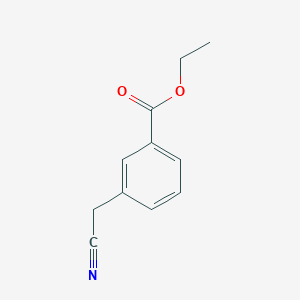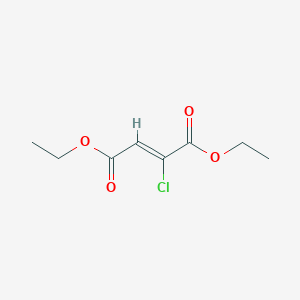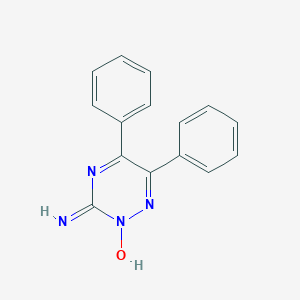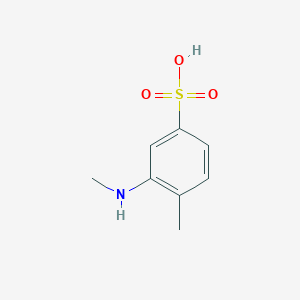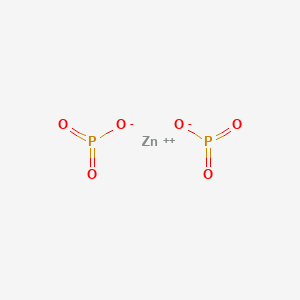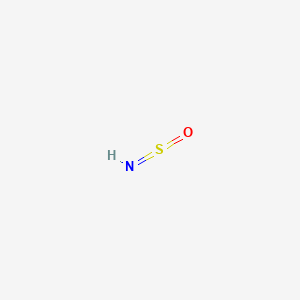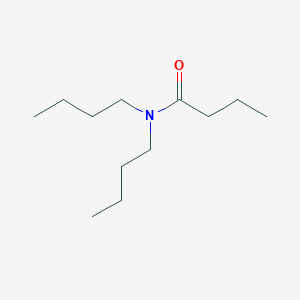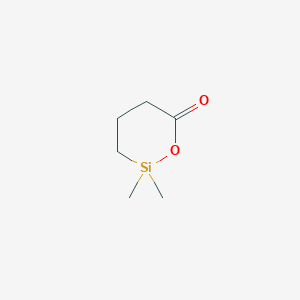
2,2-Dimethyl-1,2-oxasilinan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1,2-oxasilinan-6-one, also known as DMO, is a cyclic siloxane compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. This compound is synthesized through a multi-step process that involves the reaction of various reagents.
作用机制
2,2-Dimethyl-1,2-oxasilinan-6-one is a cyclic siloxane compound that has a unique structure that allows it to interact with various biological molecules. The mechanism of action of 2,2-Dimethyl-1,2-oxasilinan-6-one is not fully understood, but it is believed to involve the interaction of 2,2-Dimethyl-1,2-oxasilinan-6-one with various biological molecules, including proteins, nucleic acids, and lipids. This interaction can lead to changes in the structure and function of these molecules, which can have various biological effects.
生化和生理效应
2,2-Dimethyl-1,2-oxasilinan-6-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. These effects are believed to be due to the interaction of 2,2-Dimethyl-1,2-oxasilinan-6-one with various biological molecules, which can lead to changes in their structure and function.
实验室实验的优点和局限性
2,2-Dimethyl-1,2-oxasilinan-6-one has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 2,2-Dimethyl-1,2-oxasilinan-6-one also has some limitations, including its potential toxicity and limited solubility in water.
未来方向
There are several future directions for research on 2,2-Dimethyl-1,2-oxasilinan-6-one, including the synthesis of new derivatives of 2,2-Dimethyl-1,2-oxasilinan-6-one with improved chemical and biological properties, the study of the mechanism of action of 2,2-Dimethyl-1,2-oxasilinan-6-one, and the development of new applications for 2,2-Dimethyl-1,2-oxasilinan-6-one in various fields of science. Additionally, further studies are needed to determine the potential toxicity of 2,2-Dimethyl-1,2-oxasilinan-6-one and its derivatives and to develop methods for their safe use in various applications.
合成方法
The synthesis of 2,2-Dimethyl-1,2-oxasilinan-6-one involves a multi-step process that starts with the reaction of tetraethyl orthosilicate with lithium aluminum hydride, followed by the reaction of the intermediate product with trimethylsilyl chloride. The final step involves the reaction of the resulting product with acetic anhydride to form 2,2-Dimethyl-1,2-oxasilinan-6-one. This process has been optimized to achieve high yields and purity of the final product.
科学研究应用
2,2-Dimethyl-1,2-oxasilinan-6-one has been extensively studied for its potential applications in various fields of science, including material science, organic chemistry, and biomedicine. In material science, 2,2-Dimethyl-1,2-oxasilinan-6-one has been used as a building block for the synthesis of various polymers and nanomaterials. In organic chemistry, 2,2-Dimethyl-1,2-oxasilinan-6-one has been used as a reagent for the synthesis of various organic compounds. In biomedicine, 2,2-Dimethyl-1,2-oxasilinan-6-one has been studied for its potential as a drug delivery system due to its unique chemical properties.
属性
CAS 编号 |
15129-96-1 |
|---|---|
产品名称 |
2,2-Dimethyl-1,2-oxasilinan-6-one |
分子式 |
C6H12O2Si |
分子量 |
144.24 g/mol |
IUPAC 名称 |
2,2-dimethyloxasilinan-6-one |
InChI |
InChI=1S/C6H12O2Si/c1-9(2)5-3-4-6(7)8-9/h3-5H2,1-2H3 |
InChI 键 |
SGUUUWRDDYWFOC-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCCC(=O)O1)C |
规范 SMILES |
C[Si]1(CCCC(=O)O1)C |
同义词 |
2,2-Dimethyl-1,2-oxasilinan-6-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B77316.png)
